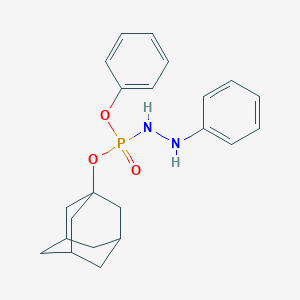
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, commonly known as CTN, is a chemical compound with potential applications in scientific research. CTN is a member of the acrylonitrile family of compounds and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves the condensation of 2-chlorobenzaldehyde with 4-(4-chlorophenyl)thiazol-2-amine to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde, which is then reacted with malononitrile to form the desired product.
Starting Materials
2-chlorobenzaldehyde, 4-(4-chlorophenyl)thiazol-2-amine, malononitrile
Reaction
Step 1: 2-chlorobenzaldehyde is condensed with 4-(4-chlorophenyl)thiazol-2-amine in the presence of a base such as potassium carbonate to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde., Step 2: The resulting (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylaldehyde is then reacted with malononitrile in the presence of a base such as sodium ethoxide to form (E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile.
Mécanisme D'action
The mechanism of action of CTN is not fully understood, but it is believed to involve the interaction of the compound with specific proteins in the cell. CTN has been shown to selectively bind to certain proteins, which may alter their activity and function. This interaction may also lead to changes in cellular signaling pathways and gene expression.
Effets Biochimiques Et Physiologiques
CTN has been shown to have a range of biochemical and physiological effects in various cell types. In particular, CTN has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect may be due to the compound's ability to interact with specific proteins involved in cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTN for lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. CTN is also relatively easy to synthesize and can be produced in high yields with high purity. However, one limitation of CTN is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving CTN. One area of interest is the development of new fluorescent probes based on the CTN structure. These probes could be used to visualize a wide range of biological processes in living cells. Another area of interest is the further investigation of CTN's potential as an anti-cancer agent. This could involve the development of new CTN derivatives with improved efficacy and reduced toxicity. Additionally, the potential use of CTN in other research applications, such as drug discovery and development, should be explored.
Applications De Recherche Scientifique
CTN has been used in various scientific research applications due to its unique chemical structure and potential biological activity. One of the most promising applications of CTN is its use as a fluorescent probe for imaging biological systems. CTN has been shown to selectively bind to certain proteins and can be used to visualize their distribution and activity in living cells.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2S/c19-15-7-5-12(6-8-15)17-11-23-18(22-17)14(10-21)9-13-3-1-2-4-16(13)20/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZZKMWUYINAOP-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B377719.png)
![N,N-diethyl-3-[(4-nitrophenyl)imino]-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-amine](/img/structure/B377721.png)
![N-[3-(diethylamino)-2-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-3,4-dihydro-2H-1,2,3lambda~5~-diazaphosphol-3-ylidene]-N-(2,3-dimethylphenyl)amine](/img/structure/B377722.png)
![N'-[(2,4-dichlorophenoxy)acetyl]-2,2,7,7-tetramethyltetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carbohydrazide](/img/structure/B377723.png)
![4-[6-Benzylidene-2-({2,4-bisnitrophenyl}sulfanyl)-1-cyclohexen-1-yl]morpholine](/img/structure/B377724.png)



![ethyl 2-(4-fluorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B377732.png)
![N-(2-chlorobenzylidene)-N-{4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}amine](/img/structure/B377736.png)
![(4S,14R,17S)-6-(5,5-diphenylpent-4-en-2-yl)-4,17-dimethyl-18-oxapentacyclo[12.3.1.01,9.04,8.012,17]octadecan-2-one](/img/structure/B377737.png)
![5-ethoxy-2-[({4-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]phenyl}imino)methyl]phenol](/img/structure/B377740.png)
![Diethyl 3-methyl-5-{[(4-methyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B377741.png)
